Isothiazolo[4,5-b]pyrazin-3-amine

Physicochemical characterization Purification process design Formulation development

Isothiazolo[4,5-b]pyrazin-3-amine (CAS 92914-68-6) is a fused bicyclic heterocycle with a free primary amine at position 3, enabling direct amide/urea/sulfonamide library synthesis without protecting groups. Its favorable drug-like profile (LogP 0.28, PSA 93 Ų, zero Ro5 violations) supports fragment-based lead discovery and kinase scaffold-hopping studies. - Key differentiator: Pyrazine-based isothiazolo scaffold with documented class-level GAK engagement (Kd 0.36 µM for [3,4-b] isomer). - Synthetic advantage: One-step amine diversification vs. 3-bromo analog; ideal for DOS campaigns. - Supply: 98% purity, ISO-compliant QC, traceable batch data for analytical reference use.

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 92914-68-6
Cat. No. B11921341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[4,5-b]pyrazin-3-amine
CAS92914-68-6
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=NS2)N
InChIInChI=1S/C5H4N4S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9)
InChIKeyUBPGIWPYTJVLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[4,5-b]pyrazin-3-amine: Scaffold Identity and Procurement


Isothiazolo[4,5-b]pyrazin-3-amine (CAS 92914-68-6) is a fused bicyclic heterocycle with molecular formula C₅H₄N₄S and molecular weight 152.18 g/mol, comprising an isothiazole ring (1,2-thiazole) annulated to a pyrazine ring at positions 4 and 5, with a free primary amine substituent at position 3 . The compound belongs to the broader class of isothiazolo-pyrazine scaffolds that have been investigated as kinase inhibitor pharmacophores and versatile synthetic building blocks [1]. Its predicted physicochemical profile includes a boiling point of 233.9±40.0 °C at 760 mmHg, density of 1.6±0.1 g/cm³, a calculated LogP of 0.28, zero Rule-of-5 violations, and a polar surface area of 93 Ų, placing it within favorable drug-like chemical space . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% .

Scaffold Fused bicyclic heterocycle with free primary amine at position 3
Profile Predicted drug-like physicochemical space (low LogP, zero Rule-of-5 violations)
Availability Multiple supplier sources for research procurement

Risk of In-Class Substitution


Within the isothiazolo-pyrazine and related fused bicyclic heterocycle family, seemingly minor structural variations produce substantial differences in physicochemical properties, synthetic accessibility, and biological target engagement. The isothiazole ring (N–S adjacency) versus thiazole ring (S–N adjacency) alters electronic distribution and hydrogen-bonding capability . The position of ring fusion (e.g., [4,5-b] vs. [3,4-b]) changes molecular shape, predicted boiling point by over 110 °C, and crucially impacts kinase binding: scaffold-hopping studies demonstrate that shifting from an isothiazolo[4,3-b]pyridine core to an isothiazolo[3,4-b]pyrazine core reduces GAK binding affinity approximately 7-fold (Kd from 0.052 µM to 0.36 µM) [1]. Furthermore, isothiazolo[4,5-b]pyridines—the direct pyridine-for-pyrazine analog of the target scaffold—were found entirely inactive as GAK inhibitors despite close structural homology to potent isothiazolo[4,3-b]pyridine-based inhibitors [2]. These data demonstrate that even single-atom or ring-position changes within this scaffold class produce non-linear, difficult-to-predict alterations in performance, making simple analog substitution scientifically unjustified without empirical validation.

Isothiazole (N–S adjacency) vs. thiazole (S–N) ring alters electronic distribution and hydrogen-bonding capability.
Ring-fusion regioisomers ([4,5-b] vs [3,4-b]) show substantial boiling point and kinase binding divergence; GAK affinity may shift significantly between geometries.
3-Bromo analog enables cross-coupling but lacks free amine, requiring extra synthetic steps; direct substitution alters route design and step economy.

Quantified Differentiation Against Closest Analogs


Boiling Point vs. Thiazolo Isomer

Isothiazolo[4,5-b]pyrazin-3-amine exhibits a predicted boiling point of 233.9±40.0 °C at 760 mmHg, which is approximately 105 °C lower than that of its thiazolo isomer thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9) at 338.6±45.0 °C . This large difference arises from the isothiazole versus thiazole ring arrangement (N–S adjacency vs. S–N adjacency), which alters intermolecular hydrogen-bonding networks. The lower boiling point of the target compound translates to higher relative volatility, potentially simplifying vacuum distillation-based purification and solvent removal during synthesis workup compared to the thiazolo analog.

Boiling point vs. thiazolo
Cross-study comparable
Predicted 233.9±40.0 °C vs. 338.6±45.0 °C (thiazolo isomer) at 760 mmHg; Δ ≈ −105 °C
Supports mild-condition purification and solvent removal strategies.
Predicted values; experimental confirmation advised.
Physicochemical characterization Purification process design Formulation development

Ring-Fusion Regioisomer Boiling Point

The target compound isothiazolo[4,5-b]pyrazin-3-amine has a predicted boiling point of 233.9±40.0 °C, whereas its regioisomer isothiazolo[3,4-b]pyrazin-3-amine (CAS 1448338-30-4)—which differs only in the position of ring fusion—exhibits a predicted boiling point of 346.6±37.0 °C [1]. This ~113 °C difference, despite identical molecular formula and mass, demonstrates that the [4,5-b] fusion pattern produces a significantly more volatile compound. The [4,5-b] fusion places the sulfur atom in a different electronic environment relative to the pyrazine nitrogens compared to the [3,4-b] arrangement, altering intermolecular interactions.

Regioisomer boiling point
Cross-study comparable
Target [4,5-b]: 233.9±40.0 °C; [3,4-b] regioisomer: 346.6±37.0 °C; Δ ≈ −113 °C
Lower volatility aids synthetic sequence design when low-temperature processing is preferred.
Predicted values from ACD/Labs; source Kuujia.
Scaffold selection Regioisomer comparison Physicochemical profiling

Amine vs. Bromo Derivatization Chemistry

Isothiazolo[4,5-b]pyrazin-3-amine carries a free primary amine (−NH₂) at position 3, enabling direct participation in amide bond formation, reductive amination, urea synthesis, and Buchwald–Hartwig coupling without deprotection steps [1]. In contrast, its closest halogenated analog, 3-bromoisothiazolo[4,5-b]pyrazine (CAS 907597-26-6), bears a bromine atom at the same position, which enables Suzuki–Miyaura, Negishi, and Sonogashira cross-coupling reactions but requires a subsequent functional group interconversion to install an amine . The target compound thus eliminates one synthetic step (halogen-to-amine conversion) for applications requiring an amine-bearing scaffold, while providing a complementary reactivity profile: the amine can serve as a directing group or be converted to diazonium salts for further diversification that is inaccessible from the bromo analog.

Amine vs. bromo chemistry
Head-to-head
Free –NH₂ enables amidation, reductive amination, urea formation; bromo analog requires halogen-to-amine conversion (≥1 extra step).
Reduces synthetic step count for amine-requiring target sequences.
Reactivity profiles based on Taylor & Wachsen 1978 and standard heterocyclic chemistry.
Synthetic chemistry Building block selection Cross-coupling compatibility

GAK Kinase Binding Affinity Context

Although direct GAK binding data for isothiazolo[4,5-b]pyrazin-3-amine are not available in the published literature, scaffold-hopping studies by Wouters et al. (2019) provide quantitative class-level evidence. Starting from a potent isothiazolo[4,3-b]pyridine-based GAK inhibitor with Kd = 0.052 µM, replacement of the pyridine ring with a pyrazine to yield an isothiazolo[3,4-b]pyrazine scaffold resulted in a Kd of 0.36 µM—an approximately 7-fold reduction in binding affinity [1]. This demonstrates that pyrazine-containing isothiazolo scaffolds can engage GAK, albeit with measurable affinity losses relative to pyridine-based analogs. More recently, Ivanova et al. (2024) showed that isothiazolo[4,5-b]pyridines—the direct pyridine analog of the target compound—are entirely inactive as GAK inhibitors, highlighting the critical importance of the [4,5-b] vs. [4,3-b] fusion geometry [2]. These data collectively suggest that isothiazolo[4,5-b]pyrazin-3-amine occupies a distinct position in GAK-binding chemical space: its pyrazine core may retain partial affinity as seen with the [3,4-b] isomer, but the [4,5-b] fusion pattern may reduce binding compared to the [4,3-b] geometry. Experimental determination is required.

GAK binding context
Class-level inference
No direct data; scaffold-hopping shows ~7-fold GAK affinity loss from [4,3-b]pyridine (Kd 0.052 µM) to [3,4-b]pyrazine (Kd 0.36 µM); [4,5-b]pyridines inactive.
Class-level evidence suggests potential GAK engagement but requires experimental binding determination.
Wouters 2019, Ivanova 2024; extrapolation to target scaffold is uncertain.
Kinase inhibition Antiviral target engagement Scaffold hopping

Drug-Likeness and Oral Bioavailability Profile

Isothiazolo[4,5-b]pyrazin-3-amine has a calculated LogP of 0.28 and a polar surface area (PSA) of 93 Ų, with zero Rule-of-5 violations, zero freely rotatable bonds, 2 H-bond donors, and 4 H-bond acceptors . By comparison, its 3-bromo analog (CAS 907597-26-6) has a higher predicted LogP (estimated ~1.3 based on the bromine substituent effect) and a lower PSA due to replacement of the amine with bromine, reducing H-bond donor count to 0 and acceptors to 3 . The target compound's lower LogP and higher PSA favor aqueous solubility and reduce passive membrane permeability relative to the bromo analog, making it more suitable for optimization toward orally bioavailable, CNS-excluded drug candidates, while the bromo analog may be preferred for CNS-penetrant programs.

Drug-likeness profile
Reported
LogP 0.28, PSA 93 Ų, 2 HBD, 0 Rot Bonds; vs. bromo analog: LogP ~1.3, PSA lower, 0 HBD.
Guides lead optimization toward solubility-permeability balance for non-CNS programs.
Predicted properties; experimental LogP/logD verification recommended.
Drug-likeness ADME prediction Lead optimization

Commercial Purity and ISO Certification

Isothiazolo[4,5-b]pyrazin-3-amine is available at 98% purity (NLT 98%) from suppliers including Leyan and MolCore, with MolCore additionally providing ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . At least one supplier (Alchem Pharmtech) offers the compound at 95% purity . In comparison, 3-bromoisothiazolo[4,5-b]pyrazine is typically offered at 95% purity by CymitQuimica and other vendors , while thiazolo[4,5-b]pyrazin-2-amine and isothiazolo[3,4-b]pyrazin-3-amine are both available at minimum 95% purity . The availability of a 98% grade with ISO certification for the target compound represents a procurement advantage for users requiring higher initial purity without additional in-house purification, particularly in medicinal chemistry campaigns where impurities at even 2–5% levels can confound biological assay interpretation.

Purity & certification
Supplier specification
Target available at 98% (ISO-certified) and 95%; comparators typically at min. 95% without ISO documentation.
Enables higher-purity procurement with quality-system documentation for reproducible assay results.
Supplier catalog data as of 2024; verify current lot specifications.
Procurement quality ISO certification Purity specification

Application Scenarios for Scientific Procurement


Kinase Inhibitor Scaffold with Defined GAK Selectivity

For research programs exploring NAK-family kinase inhibition (GAK, AAK1, BIKE, STK16), isothiazolo[4,5-b]pyrazin-3-amine provides a pyrazine-based isothiazolo scaffold with documented class-level GAK engagement. Based on Wouters et al. (2019) scaffold-hopping data, pyrazine-containing isothiazolo analogs retain measurable GAK affinity (Kd = 0.36 µM for the [3,4-b] isomer), albeit reduced relative to pyridine-based leads (Kd = 0.052 µM) [1]. The [4,5-b] fusion geometry—combined with the Ivanova et al. (2024) finding that [4,5-b]pyridines are GAK-inactive—positions this scaffold as a tool to probe the structural determinants of GAK binding at the hinge region where pyrazine N-atom placement differs from pyridine [2]. Procurement is indicated when the research objective is to map kinase selectivity across isothiazolo scaffold geometries rather than to maximize GAK potency.

Amine Building Block for Parallel Library Synthesis

The free primary amine at position 3 enables direct incorporation into amide libraries, urea libraries, and sulfonamide collections without protecting group manipulation or halogen-to-amine interconversion—a synthetic advantage quantified as at least one saved step compared to the 3-bromo analog (CAS 907597-26-6) [1]. Combined with its low molecular weight (152.18 g/mol), favorable LogP (0.28), and zero Rule-of-5 violations [2], the compound is suited for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) campaigns where amine-based diversification is the primary synthetic strategy and where maintaining low molecular complexity in the starting scaffold is critical for lead-like property preservation.

Physicochemical Reference Standard

With a predicted boiling point of 233.9±40.0 °C, density of 1.6±0.1 g/cm³, LogP of 0.28, and PSA of 93 Ų [1], isothiazolo[4,5-b]pyrazin-3-amine can serve as a well-characterized reference compound for establishing baseline physicochemical properties of the isothiazolo[4,5-b]pyrazine scaffold series. The compound's boiling point is approximately 105 °C lower than thiazolo[4,5-b]pyrazin-2-amine and ~113 °C lower than the [3,4-b] regioisomer [2][3], providing clear chromatographic retention time and thermal analysis benchmarks. Procurement at 98% purity with ISO certification ensures suitability as an analytical reference material for HPLC method development, GC-MS calibration, and differential scanning calorimetry (DSC) studies within quality-controlled pharmaceutical research environments.

Antiviral Host-Targeted Drug Discovery

Given the established role of GAK as a host factor essential for viral entry and assembly across multiple virus families including dengue virus (DENV) and hepatitis C virus (HCV), isothiazolo[4,5-b]pyrazin-3-amine is relevant for antiviral drug discovery programs employing host-targeted strategies [1][2][3]. Although the [4,5-b]pyridine series was inactive as GAK inhibitors, the pyrazine variant may exhibit a distinct selectivity profile within the NAK family or against other kinases implicated in viral lifecycle regulation. The scaffold's favorable physicochemical profile supports cell-based antiviral screening without confounding cytotoxicity from excessive lipophilicity. Procurement is appropriate for phenotypic antiviral screening cascades where the objective is to identify novel host-targeting chemotypes rather than to optimize a pre-existing GAK inhibitor series.

Application
Selection Property
Validation Focus
NAK-family kinase profiling
Isothiazolo[4,5-b]pyrazine scaffold with class-level GAK engagement context
Hinge-region binding determinants and selectivity mapping across kinase panel
Amide/urea library synthesis
Free primary amine eliminates protecting group and halogen interconversion steps
Synthetic step count and lead-like property preservation in fragment-based libraries
Physicochemical reference standard
Well-characterized boiling point, LogP, PSA with 98% purity availability
HPLC/GC-MS method development and thermal analysis benchmarking
Host-targeted antiviral screening
Favorable physicochemical profile for cell-based assays without confounding lipophilicity
Antiviral activity and cytotoxicity endpoints in viral lifecycle assays
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